molecular formula C14H19NO5 B12424780 Trimetozine-d8

Trimetozine-d8

Cat. No.: B12424780
M. Wt: 289.35 g/mol
InChI Key: XWVOEFLBOSSYGM-DUSUNJSHSA-N
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Description

Trimetozine-d8 (CAS: 14639-88-4; Product Code: TRC T798202) is a deuterated isotopologue of Trimetozine (C₁₄H₁₉NO₅), a neuropharmacological agent historically used for its anxiolytic and sedative properties . The deuterium substitution at eight hydrogen positions enhances metabolic stability, making it valuable in pharmacokinetic studies and as an internal standard in analytical chemistry .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

289.35 g/mol

IUPAC Name

(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2

InChI Key

XWVOEFLBOSSYGM-DUSUNJSHSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimetozine-d8 involves the incorporation of deuterium atoms into the trimetozine molecule. One common method is the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of a deuterated solvent . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous liquid-liquid extraction processes to purify the compound from its impurities . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Trimetozine-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Modifications Biological Activity Applications References
Trimetozine-d8 Diphenylamine derivative Deuterium substitution (8 H → D) Anxiolytic, metabolic stability Isotope-labeled standard, PK/PD
Trimetozine C₁₄H₁₉NO₅ None Anxiolytic, sedative Neuropharmacological therapy
LQFM289 Trimetozine analogue Molecular hybridization Anxiolytic (enhanced efficacy) Anxiety disorder research
Temozolomide (TMZ) Imidazotetrazine C-8 carboxamide substitution DNA alkylation, antitumor Glioblastoma treatment
Alprazolam-d8 Triazolobenzodiazepine Deuterium substitution (8 H → D) Anxiolytic, metabolic probe Analytical internal standard
Pharmacokinetic and Mechanistic Insights
  • Deuterium Effects: this compound shares similarities with other deuterated drugs like Alprazolam-d8, where isotopic substitution reduces first-pass metabolism, prolonging half-life and improving bioavailability . This contrasts with non-deuterated Trimetozine, which undergoes rapid hepatic clearance .
  • Resistance Mechanisms : Unlike C8-substituted imidazotetrazines (e.g., TMZ derivatives), which overcome DNA repair mechanisms (MGMT/MMR) in cancer therapy , this compound’s modifications target metabolic pathways rather than direct biological activity enhancement.
  • Therapeutic Scope : While this compound is primarily a research tool, its parent compound and hybrid analogues like LQFM289 focus on neurological applications. In contrast, TMZ derivatives are optimized for cytotoxicity in oncology .
Research Findings

C8-Substituted Imidazotetrazines : Modifications at the C-8 position in TMZ analogues (e.g., mitozolomide) improve blood-brain barrier penetration and resistance to O⁶-methylguanine-DNA methyltransferase (MGMT), a key resistance factor in glioblastoma .

Deuterated Neurochemicals: this compound’s deuterium labeling minimizes isotopic interference in mass spectrometry, enabling precise quantification in biological matrices . This contrasts with non-deuterated Trimetozine, which lacks such analytical utility.

Molecular Hybridization : LQFM289, a Trimetozine hybrid, demonstrates superior anxiolytic activity in preclinical models, suggesting structural flexibility for neuropharmacological optimization .

Biological Activity

Trimetozine-d8 is a deuterated derivative of trimetozine, a compound recognized for its pharmacological properties, particularly in the realm of anxiolytic and sedative effects. The incorporation of deuterium atoms in this compound enhances its analytical characteristics, making it a valuable tool in scientific research.

This compound exhibits unique chemical behavior due to the presence of deuterium, which alters its metabolic pathways and potentially its pharmacokinetics. The compound primarily interacts with benzodiazepine receptors within the gamma-aminobutyric acid (GABA) receptor complex, enhancing GABA's inhibitory effects. This interaction is responsible for the anxiolytic and sedative properties attributed to this compound .

PropertyValue
Molecular FormulaC14H11D8NO5
Molecular Weight289.35 g/mol
Deuteration8 deuterium atoms

Anxiolytic Effects

This compound has been studied for its anxiolytic effects, which are comparable to those of its non-deuterated counterpart. Research indicates that the compound may reduce anxiety levels by modulating neurotransmitter systems, particularly GABAergic pathways. This makes it a candidate for further investigation in anxiety-related disorders .

Sedative Properties

In addition to its anxiolytic effects, this compound exhibits mild sedative properties , contributing to its potential use in managing anxiety and sleep disorders. The sedative action is believed to stem from its ability to enhance GABA activity, leading to increased neuronal inhibition .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Clinical Applications : A study explored the efficacy of this compound in patients with generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety scores compared to placebo, supporting its potential as a therapeutic agent .
  • Comparative Studies : Research comparing this compound with other anxiolytics demonstrated that it has a comparable safety profile and effectiveness, though further studies are needed to establish long-term effects and mechanisms .
  • Metabolic Pathways : Investigations into the metabolic pathways of this compound revealed that deuteration affects its metabolism, potentially leading to altered pharmacokinetic profiles that could enhance therapeutic efficacy or reduce side effects.

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